N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide

Physicochemical profiling Lipophilicity Permeability

N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 1448126-46-2, molecular formula C17H21NO4S, molecular weight 335.4 g/mol) is a synthetic N-substituted benzenesulfonamide. It features a 4-methoxy-3-methylbenzenesulfonyl group linked to a 3-hydroxy-3-phenylpropyl amine moiety, placing it within the N-phenylethylsulfonamide scaffold class, a privileged chemotype for drug discovery library screening and pharmacological probe development.

Molecular Formula C17H21NO4S
Molecular Weight 335.42
CAS No. 1448126-46-2
Cat. No. B2354512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide
CAS1448126-46-2
Molecular FormulaC17H21NO4S
Molecular Weight335.42
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC
InChIInChI=1S/C17H21NO4S/c1-13-12-15(8-9-17(13)22-2)23(20,21)18-11-10-16(19)14-6-4-3-5-7-14/h3-9,12,16,18-19H,10-11H2,1-2H3
InChIKeyUUJDNVBAIFAYGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide CAS 1448126-46-2: Structural Identity and Procurement Baseline


N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 1448126-46-2, molecular formula C17H21NO4S, molecular weight 335.4 g/mol) is a synthetic N-substituted benzenesulfonamide . It features a 4-methoxy-3-methylbenzenesulfonyl group linked to a 3-hydroxy-3-phenylpropyl amine moiety, placing it within the N-phenylethylsulfonamide scaffold class, a privileged chemotype for drug discovery library screening and pharmacological probe development [1]. The compound is commercially supplied as a research-grade small molecule, typically at ≥95% purity, for in vitro and in vivo preclinical investigations.

Why N-(3-Hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide Cannot Be Interchanged with Generic Sulfonamide Analogs


Substituting N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide with a simpler benzenesulfonamide or an N-alkyl congener risks losing both the specific hydrogen-bonding topology and the lipophilicity window that govern target engagement. The 3-hydroxy-3-phenylpropyl side chain introduces a secondary alcohol capable of donating and accepting hydrogen bonds, while the 4-methoxy-3-methyl substitution pattern on the aryl ring electronically tunes the sulfonamide NH acidity [1]. In silico predictions estimate a cLogP of 3.85 for this compound, compared to approximately 1.0–1.5 for the unsubstituted parent 4-methoxy-3-methylbenzenesulfonamide, a difference that profoundly impacts membrane permeability and nonspecific protein binding [2]. Generic replacement with a compound lacking these precise substituents therefore introduces uncontrolled variables in solubility, metabolic stability, and binding site complementarity that undermine experimental reproducibility and structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for N-(3-Hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide Against Closest Analogs


Lipophilicity Differentiation Against the Parent Sulfonamide Core

The target compound exhibits a predicted cLogP of 3.85, which is approximately 2.8 log units higher than the parent 4-methoxy-3-methylbenzenesulfonamide (cLogP ≈ 1.048) [1]. This increase is attributable to the 3-hydroxy-3-phenylpropyl N-substituent and is expected to enhance passive membrane permeability while retaining the hydrogen-bonding capacity of the secondary alcohol (2 H-bond donors, 5 H-bond acceptors) .

Physicochemical profiling Lipophilicity Permeability

Predicted Physicochemical Stability Indicators Versus N-Furanylethyl Analog

The target compound shows a predicted boiling point of 486.3 °C and density of 1.4 g/cm³, compared to a boiling point of 444.7 °C and density of 1.229 g/cm³ for the N-[2-(furan-3-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide analog, which contains a heterocyclic furan substituent [1]. The higher predicted boiling point suggests stronger intermolecular forces and potentially lower volatility under standard laboratory storage conditions.

Thermal stability Boiling point Handling

Scaffold Privilege in Drug Discovery: N-Phenylethylsulfonamide Patent Coverage

The target compound belongs to the N-substituted-N-phenylethylsulfonamide class explicitly claimed in US patent application US20120149909 as a privileged scaffold for biological and pharmacological screening [1]. This patent family asserts industrial utility for discovering lead molecules capable of modulating functional activity of biological targets. By contrast, simpler benzenesulfonamides lacking the phenylethyl architecture are not covered by this specific intellectual property framework, conferring a distinct procurement rationale for research organizations seeking novel, patent-protected chemical space for their screening decks.

Drug discovery Chemical library High-throughput screening

Carbonic Anhydrase Inhibition Potential: Contextualizing the Sulfonamide Pharmacophore

The benzenesulfonamide group is the canonical zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition. In a comparable series of benzenesulfonamide-chalcone hybrids (compounds MS4–MS10), IC50 values against hCA II ranged from 24.4 to 54.8 nM, with the reference drug acetazolamide yielding an IC50 of 36.9 nM under the same assay conditions [1]. The target compound, bearing an unsubstituted sulfonamide NH and an electron-donating 4-methoxy group, is structurally predisposed to coordinate the active-site zinc ion in a manner analogous to these characterized nanomolar inhibitors. While direct IC50 data for the target compound are not yet published, its chemotype maps to a well-validated CA inhibition pharmacophore, providing a class-level rationale for screening prioritization.

Enzyme inhibition Carbonic anhydrase Sulfonamide pharmacophore

Scientific and Industrial Application Scenarios for N-(3-Hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 1448126-46-2)


Pharmacological Probe for Carbonic Anhydrase Isoform Profiling

The compound's benzenesulfonamide core with a free sulfonamide NH positions it as a candidate for screening against carbonic anhydrase (CA) isoform panels. Class-level evidence shows that structurally related benzenesulfonamides achieve hCA II IC50 values in the 24–55 nM range, competitive with the clinical standard acetazolamide (IC50 36.9 nM) [1]. Its elevated cLogP (3.85 vs. ~1.05 for the parent sulfonamide core) further suggests enhanced membrane permeability, an advantage for intracellular CA II and tumor-associated CA IX/XII targeting .

Reference Compound for N-Phenylethylsulfonamide Library Construction

As a representative member of the N-substituted-N-phenylethylsulfonamide class covered by US patent US20120149909, this compound serves as a benchmark for constructing and quality-controlling proprietary screening libraries [2]. Its well-defined physicochemical profile—predicted boiling point 486.3 °C and density 1.4 g/cm³—provides reference values for analytical characterization (HPLC purity, HRMS identity confirmation) of subsequent library members .

Structure-Activity Relationship (SAR) Probe for Hydrogen-Bonding and Lipophilicity Optimization

The 3-hydroxy-3-phenylpropyl substituent introduces a secondary alcohol capable of both hydrogen-bond donation and acceptance, while the 4-methoxy group electronically modulates the sulfonamide NH acidity. This dual functionality allows the compound to be used as an SAR probe to deconvolute the relative contributions of hydrogen bonding versus lipophilicity (cLogP 3.85) to target affinity and selectivity, particularly in medicinal chemistry campaigns optimizing CNS-penetrant sulfonamides .

Stability and Handling Benchmark for Long-Term Compound Storage

The predicted high boiling point (486.3 °C) and density (1.4 g/cm³) relative to close analogs (e.g., furanylethyl derivative BP 444.7 °C) suggest lower volatility and potentially greater thermal stability [3]. This makes the compound suitable as a stability benchmark when establishing long-term storage protocols (−20 °C, desiccated) for sulfonamide screening collections intended for multi-year use.

Quote Request

Request a Quote for N-(3-hydroxy-3-phenylpropyl)-4-methoxy-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.